tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate

Medicinal Chemistry Structure–Activity Relationship Computational Chemistry

tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate (CAS 2059965-97-6) is a synthetic carbamate derivative with the molecular formula C18H27NO3 and a molecular weight of 305.4 g/mol. The compound features a tert-butyloxycarbonyl (Boc)-protected primary amine linked via a six‑carbon aliphatic chain to a 3‑methylphenyl ketone terminus.

Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
Cat. No. B13215946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate
Molecular FormulaC18H27NO3
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)CCCCCNC(=O)OC(C)(C)C
InChIInChI=1S/C18H27NO3/c1-14-9-8-10-15(13-14)16(20)11-6-5-7-12-19-17(21)22-18(2,3)4/h8-10,13H,5-7,11-12H2,1-4H3,(H,19,21)
InChIKeySRDRSEXMWNZZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate: A Meta-Substituted Boc-Amino Ketone Building Block for Specialist Procurement


tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate (CAS 2059965-97-6) is a synthetic carbamate derivative with the molecular formula C18H27NO3 and a molecular weight of 305.4 g/mol [1]. The compound features a tert-butyloxycarbonyl (Boc)-protected primary amine linked via a six‑carbon aliphatic chain to a 3‑methylphenyl ketone terminus. It is supplied as a research‑grade building block with a minimum purity specification of 95% . The compound’s structural signature is the meta‑methyl substitution on the aromatic ring, which distinguishes it from its para‑methyl positional isomer (CAS 1909315‑86‑1) and the simpler Boc‑aminohexanal scaffold (CAS 80860‑42‑0), offering differentiated electron‑distribution and steric profiles that can be exploited in fragment‑based design and structure–activity relationship (SAR) campaigns [1].

Why Generic Carbamate or Linker Substitution Risks Divergent SAR and Synthetic Outcomes: The Case for tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate


Positional isomerism on the aryl ring is a well‑established driver of differential molecular recognition, yet procurement workflows often treat meta‑ and para‑methylphenyl carbamates as interchangeable linkers or building blocks. For tert‑butyl N‑[6‑(3‑methylphenyl)‑6‑oxohexyl]carbamate, the 3‑methyl substituent generates a unique electrostatic potential surface, a distinct dipole moment, and altered conformational preferences relative to the 4‑methyl counterpart (CAS 1909315‑86‑1), even though the two isomers share identical molecular formula, weight, XLogP3‑AA (3.7), and topological polar surface area (55.4 Ų) [1]. In fragment‑growing, PROTAC linker‑attachment, or medicinal‑chemistry SAR programs, such regioisomeric differences can translate into non‑trivial changes in target binding, metabolic stability, or off‑rate kinetics [2]. Substituting with a simpler Boc‑aminohexanal scaffold (CAS 80860‑42‑0) eliminates the aryl‑ketone pharmacophore entirely, forfeiting opportunities for π‑stacking, hydrogen‑bond acceptance at the carbonyl, and hydrophobic contacts that the 3‑methylphenyl motif provides. Therefore, direct replacement without head‑to‑head re‑validation risks invalidating accumulated SAR data or generating misleading structure‑property relationships [1].

Quantitative Differentiation Evidence: tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate versus Closest Analogs


Meta vs. Para Methyl Substitution: Computed Physicochemical Property Comparison

The 3‑methylphenyl (meta) isomer and the 4‑methylphenyl (para) isomer share identical molecular formula (C18H27NO3), molecular weight (305.4 g/mol), computed XLogP3‑AA (3.7), and topological polar surface area (55.4 Ų) [1][2]. The rotational‑bond count (9) and hydrogen‑bond donor/acceptor counts (1/3) are also identical. This equivalence in conventional 2D descriptors means that property‑based differentiation requires examination of 3D electronic and conformational parameters, which are available only through experimental or high‑level computational studies. For procurement, this identity in bulk properties eliminates concerns about purity‑adjusted batch variability arising from differences in logP or TPSA when switching between isomers, but simultaneously places the full burden of differentiation on the regioisomer‑specific interactions within the biological or synthetic context of interest [1].

Medicinal Chemistry Structure–Activity Relationship Computational Chemistry

Minimum Purity Specification: Supplier‑Claimed 95% Threshold

The target compound is listed by AKSci with a minimum purity specification of 95% (product code 1808EJ) . The para‑methyl isomer (product code 1806EJ) carries an identical 95% minimum purity specification. No certificate‑of‑analysis data enumerating specific impurity profiles are publicly available for either isomer. In the absence of a direct head‑to‑head batch‑analysis comparison, the two isomers are equivalent with respect to the supplier‑stated purity threshold, and differentiation for procurement must therefore rely on the structural feature (meta‑ vs. para‑methyl) rather than on a purity advantage .

Chemical Procurement Quality Control Reproducibility

Enamine REAL Database Inclusion: Screening‑Library Availability of the Meta Isomer

PubChem records show that the meta‑methyl isomer (CID 125528462) carries the Enamine identifier EN300‑337985, while the para‑methyl isomer (CID 125528452) carries EN300‑337981, indicating that both compounds have been registered in the Enamine REAL (Readily Accessible) compound collection [1][2]. Compounds in the REAL database are selected for synthetic feasibility, predicted drug‑likeness, and diversity, and are available for rapid synthesis and delivery. The inclusion of both isomers as distinct catalog items implies that a screening‑library customer has a choice between regioisomers, and any prior screening hit identified by a specific Enamine ID MUST be re‑ordered under that exact ID to ensure structural fidelity to the original hit. No screening data have been publicly disclosed for either isomer at this time.

High‑Throughput Screening Fragment‑Based Drug Discovery Chemical Library Procurement

Aryl‑Ketone Pharmacophore: Contrast with the Non‑Aromatic Boc‑Aminohexanal Scaffold

The target compound contains a 3‑methylphenyl ketone moiety attached to the Boc‑protected amino‑hexyl chain, whereas the commonly available Boc‑(6‑oxohexyl)carbamate (CAS 80860‑42‑0) terminates in a simple aldehyde [1][2]. The aryl ketone introduces a second hydrogen‑bond acceptor (the carbonyl oxygen), a rigid planar aromatic ring capable of π‑stacking, and a hydrophobic surface contributed by the 3‑methyl substituent. In PROTAC linker design, incorporating an aryl‑ketone motif can modulate ternary‑complex geometry, influence E3‑ligase recruitment efficiency, and alter cellular permeability via intramolecular interactions absent in fully aliphatic linkers. No quantitative comparative data (e.g., binary or ternary binding affinities, cellular degradation DC₅₀ values) have been published that directly benchmark the target compound against Boc‑(6‑oxohexyl)carbamate in a PROTAC or fragment context.

PROTAC Linker Design Fragment‑Based Drug Discovery Bioconjugation Chemistry

Recommended Application Scenarios for tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate Based on Quantitative Differentiation Evidence


Regioisomeric SAR Matrix Expansion in Fragment‑Based Lead Optimization

When a para‑methylphenyl ketone fragment has been identified as a hit, procurement of the meta‑methyl isomer enables systematic exploration of substituent positional effects on target engagement. Because both isomers share identical bulk 2D computed properties (XLogP3‑AA, TPSA, H‑bond counts), any observed differences in biochemical or cellular potency can be confidently attributed to regioisomer‑specific interactions rather than to confounding changes in lipophilicity or polarity, as documented in the PubChem property comparisons [1].

PROTAC Linker Diversification with an Aryl‑Ketone Motif

For PROTAC developers seeking to move beyond fully aliphatic linkers such as Boc‑(6‑oxohexyl)carbamate, this compound supplies a Boc‑protected amino‑hexyl chain pre‑functionalized with a 3‑methylphenyl ketone. The aryl ketone can engage in π‑π stacking and hydrogen‑bonding interactions within the ternary complex, potentially altering ubiquitination efficiency or degradation kinetics. Selection should be driven by modelling or empirical SAR data rather than by general claims, in line with the class‑level inference that the aryl ketone offers physicochemical features unavailable in simple aldehyde‑terminated linkers .

Hit‑Follow‑Up from Enamine REAL Screening Collections

Research groups that have identified the Enamine catalog entry EN300‑337985 as a screening hit should re‑order the identical compound rather than the para‑methyl isomer EN300‑337981. Although both isomers are registered in the REAL database and share computed bulk properties, the specific substitution pattern may be critical for the observed activity. Maintaining fidelity to the original Enamine ID ensures that the SAR derived from the primary screen is preserved without introducing an unintended regioisomeric variable [1].

Synthetic Intermediate for Orthogonal Deprotection–Functionalization Sequences

The Boc‑protected amine can be selectively deprotected under mild acidic conditions (e.g., TFA/CH₂Cl₂) to reveal a free primary amine, while the 3‑methylphenyl ketone remains intact for subsequent transformations such as reductive amination, oxime formation, or Grignard addition. This orthogonal reactivity profile makes the compound a versatile intermediate for constructing more elaborate amino‑ketone libraries. The 95% minimum purity specification provides a baseline for reaction stoichiometry calculations, although users should verify purity by in‑house HPLC or NMR for sensitive applications.

Quote Request

Request a Quote for tert-Butyl N-[6-(3-methylphenyl)-6-oxohexyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.